Azetidine, 2-butyl-3-ethyl-1-[(4-methylphenyl)sulfonyl]-, (2R,3S)-
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Overview
Description
Azetidine, 2-butyl-3-ethyl-1-[(4-methylphenyl)sulfonyl]-, (2R,3S)- is a chemical compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and stability properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidines typically involves the cyclization of appropriate precursors under controlled conditions. For Azetidine, 2-butyl-3-ethyl-1-[(4-methylphenyl)sulfonyl]-, (2R,3S)-, the synthetic route may involve the following steps:
Formation of the azetidine ring: This can be achieved through the cyclization of a suitable precursor, such as a haloamine or an amino alcohol, under basic conditions.
Introduction of substituents: The butyl, ethyl, and sulfonyl groups can be introduced through various organic reactions, such as alkylation and sulfonylation, using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of azetidines often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or continuous flow reactors: These are used to control the reaction conditions precisely.
Purification steps: Techniques such as distillation, crystallization, and chromatography are employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
Azetidine, 2-butyl-3-ethyl-1-[(4-methylphenyl)sulfonyl]-, (2R,3S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Azetidine, 2-butyl-3-ethyl-1-[(4-methylphenyl)sulfonyl]-, (2R,3S)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Azetidine, 2-butyl-3-ethyl-1-[(4-methylphenyl)sulfonyl]-, (2R,3S)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular targets: Enzymes, receptors, or other biomolecules that the compound interacts with.
Pathways: Biological pathways that are modulated by the compound, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with similar reactivity but higher ring strain.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity.
Piperidines: Six-membered nitrogen-containing heterocycles with even lower ring strain and distinct chemical behavior.
Uniqueness
Azetidine, 2-butyl-3-ethyl-1-[(4-methylphenyl)sulfonyl]-, (2R,3S)- is unique due to its specific substituents and the resulting chemical properties
Properties
CAS No. |
825601-53-4 |
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Molecular Formula |
C16H25NO2S |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
(2R,3S)-2-butyl-3-ethyl-1-(4-methylphenyl)sulfonylazetidine |
InChI |
InChI=1S/C16H25NO2S/c1-4-6-7-16-14(5-2)12-17(16)20(18,19)15-10-8-13(3)9-11-15/h8-11,14,16H,4-7,12H2,1-3H3/t14-,16+/m0/s1 |
InChI Key |
JAEDHYJDXPIIKQ-GOEBONIOSA-N |
Isomeric SMILES |
CCCC[C@@H]1[C@H](CN1S(=O)(=O)C2=CC=C(C=C2)C)CC |
Canonical SMILES |
CCCCC1C(CN1S(=O)(=O)C2=CC=C(C=C2)C)CC |
Origin of Product |
United States |
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